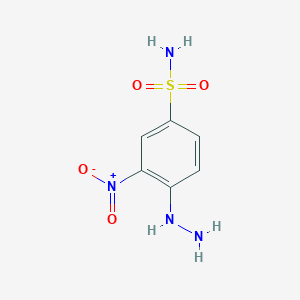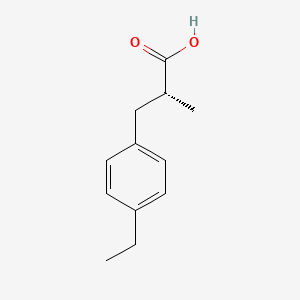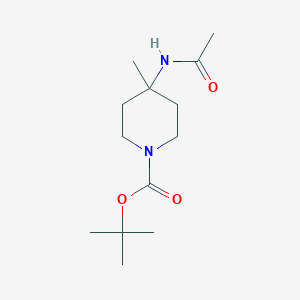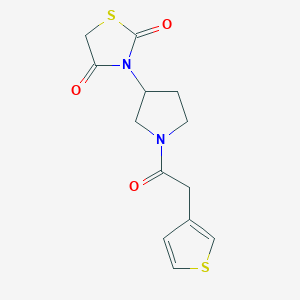
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton Tyrosine Kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Scientific Research Applications
Urease Inhibition for Medical Applications
Research on urease inhibitors, such as "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea," highlights their potential as drugs for treating infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors are being explored for their therapeutic potential due to the critical role of urease in these infections. The search for alternative urease inhibitors is motivated by the side effects of current treatments and the need for more effective therapies (Kosikowska & Berlicki, 2011).
Blood Compatibility of Polymers
The role of "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea" in enhancing the blood compatibility of polymers, particularly in medical devices and implants, is another area of application. Research into the water structure at the blood–poly(meth)acrylate interface has shown that certain polymers exhibit excellent blood compatibility, suggesting that derivatives of this compound could be used to improve the hemocompatibility of medical polymers (Tanaka & Mochizuki, 2010).
Urea Biosensors
The development of urea biosensors represents a significant application of "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea" in the field of diagnostic tools. These biosensors are designed to detect and quantify urea concentrations in various contexts, including medical diagnostics and environmental monitoring. The use of urea derivatives in biosensors is driven by the need for accurate, reliable, and rapid detection methods for urea, which is a key marker in several physiological and pathological conditions (Botewad et al., 2021).
Drug Design
In drug design, "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea" and its derivatives are explored for their potential to interact with biological targets, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The unique binding capabilities of ureas make them an essential component in the development of drugs targeting a wide range of diseases, highlighting the versatility and importance of these compounds in medicinal chemistry (Jagtap et al., 2017).
properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-5-4-6-16(11-14)21-18(22)20-13-19(2,23)12-15-7-9-17(24-3)10-8-15/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFUYAZBTZGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)
![2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2880898.png)

![5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2880902.png)
![3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2880905.png)
![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)
![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)


![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)


